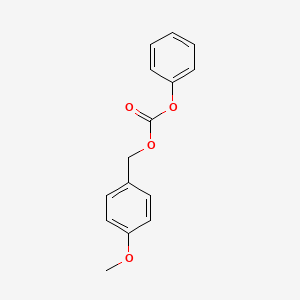

p-Methoxybenzyl phenyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-13-9-7-12(8-10-13)11-18-15(16)19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDRWXNFPZIFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185458 | |

| Record name | p-Methoxybenzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31558-46-0 | |

| Record name | (4-Methoxyphenyl)methyl phenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31558-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxybenzyl phenyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031558460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxybenzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxybenzyl phenyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYBENZYL PHENYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74U9IS65VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Advanced Organic Synthesis Strategies

The strategic manipulation of functional groups is a cornerstone of modern organic synthesis. In the construction of complex molecules, such as pharmaceuticals and natural products, it is often necessary to temporarily block a reactive site to prevent it from interfering with reactions occurring elsewhere in the molecule. This is where the concept of protecting groups becomes crucial. p-Methoxybenzyl phenyl carbonate serves as a reagent for the introduction of the p-methoxybenzyloxycarbonyl (Moz) protecting group, which is particularly valuable for the protection of nucleophilic functional groups like amines and alcohols.

The significance of the Moz group, and by extension its precursor this compound, stems from its distinct electronic properties. The presence of the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring makes the Moz group more labile under specific conditions compared to the more common benzyloxycarbonyl (Cbz) group. This increased lability allows for its selective removal in the presence of other protecting groups, a concept known as orthogonality, which is a critical principle in advanced synthetic strategies. This selectivity provides chemists with greater flexibility and control over the synthetic route, enabling the construction of highly complex molecular architectures.

The likely synthesis of this compound would follow established methods for the preparation of mixed carbonates. A common approach involves the reaction of an alcohol with a chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. In this case, p-methoxybenzyl alcohol would be reacted with phenyl chloroformate.

| Reactant 1 | Reactant 2 | Base | Product |

| p-Methoxybenzyl alcohol | Phenyl chloroformate | Pyridine (B92270) or Triethylamine | This compound |

This interactive table outlines the probable synthetic route to this compound.

Fundamental Role As a Protecting Group in Multistep Transformations

Conventional Phosgene-Based Carbonate Formation

The traditional approach to synthesizing asymmetric carbonates like this compound often relies on the use of phosgene (B1210022) or its derivatives. This method, while effective, involves highly toxic reagents and is characterized by a multi-step process involving a key chloroformate intermediate.

Synthesis via Substituted Phenyl Chloroformate Intermediates

The first stage in this conventional pathway is the synthesis of phenyl chloroformate. This is typically achieved through the reaction of phenol (B47542) with phosgene (COCl₂). chemicalbook.com The reaction is generally conducted in a solvent such as chloroform. An equimolar amount of a base, for instance N,N-dimethylaniline, is added dropwise under cooled conditions (e.g., 5-10 °C) to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemicalbook.com

After the reaction, the mixture is typically washed with dilute acid and water, dried, and the phenyl chloroformate is purified by distillation under reduced pressure. chemicalbook.com Yields for this type of reaction can be high, often around 90-91.5%. chemicalbook.com Phenyl chloroformate is a versatile reagent used in various organic transformations. niscpr.res.in

Reaction with p-Methoxybenzyl Alcohol

Once the phenyl chloroformate intermediate is prepared and purified, it is reacted with p-methoxybenzyl alcohol (also known as anisyl alcohol) to form the final product, this compound. This reaction is a nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to scavenge the HCl generated during the reaction. niscpr.res.in This prevents the protonation of the alcohol and promotes the reaction towards the desired carbonate product.

The specific reaction is: Phenyl Chloroformate + p-Methoxybenzyl Alcohol → this compound + HCl

This two-step, phosgene-based route provides a reliable method for the synthesis of the target compound, though it necessitates handling hazardous materials. chemicalbook.com

Phosgene-Free and Green Alternative Syntheses

Growing environmental and safety concerns regarding the use of phosgene have spurred the development of alternative, "greener" synthetic routes. tum.deresearchgate.net For carbonate synthesis, transesterification has emerged as a prominent phosgene-free strategy. wikipedia.orgresearchgate.net This approach avoids the use of highly toxic reagents and often employs catalysts to achieve high efficiency and selectivity.

Catalytic Transesterification Approaches

Transesterification involves the exchange of an alkoxy or aryloxy group of a carbonate with another alcohol. In the context of synthesizing this compound, a common starting material is dimethyl carbonate (DMC), which is considered a more environmentally benign reagent. wikipedia.org The process can be catalyzed by either bases or specialized heterogeneous catalysts.

The base-catalyzed synthesis of this compound from dimethyl carbonate and the corresponding alcohols (phenol and p-methoxybenzyl alcohol) typically proceeds in a stepwise manner. First, phenol is transesterified with dimethyl carbonate to produce methyl phenyl carbonate. researchgate.net

Phenol + Dimethyl Carbonate ⇌ Methyl Phenyl Carbonate + Methanol (B129727)

This reaction is an equilibrium process, and removal of the methanol byproduct can drive it towards the product side. nih.gov The second step involves the transesterification of the resulting methyl phenyl carbonate with p-methoxybenzyl alcohol to yield the final asymmetric carbonate.

Methyl Phenyl Carbonate + p-Methoxybenzyl Alcohol ⇌ this compound + Methanol

Bases such as potassium carbonate can be effective catalysts for this type of transesterification reaction. google.com The base activates the alcohol, increasing its nucleophilicity and facilitating the attack on the carbonate's carbonyl group.

| Reaction Step | Reactants | Catalyst | Product | Byproduct |

| 1 | Phenol, Dimethyl Carbonate | Base (e.g., K₂CO₃) | Methyl Phenyl Carbonate | Methanol |

| 2 | Methyl Phenyl Carbonate, p-Methoxybenzyl Alcohol | Base (e.g., K₂CO₃) | This compound | Methanol |

To overcome issues associated with homogeneous catalysts, such as separation and reuse, heterogeneous catalysts have been developed for transesterification reactions. sapub.orgresearchgate.net These solid catalysts are easily filtered from the reaction mixture, simplifying the work-up process. sapub.org

For the synthesis of aryl carbonates, lead-based catalysts have shown significant activity. researchgate.netgoogle.com Specifically, catalysts consisting of lead(II) oxide supported on silica (B1680970) (PbO/SiO₂) have been successfully used for the transesterification of dimethyl carbonate with phenol to produce methyl phenyl carbonate. researchgate.net Research has shown that lead species, such as Pb₃O₄, are the main active components in these catalytic systems. researchgate.net

The performance of these heterogeneous catalysts can be influenced by several factors, as detailed in the table below based on findings for the synthesis of methyl phenyl carbonate, a key intermediate.

| Catalyst System | Support | Key Findings | Reference |

| Lead(II) Oxide (PbO) | Silica (SiO₂) | Effective for the transesterification of DMC with phenol. | researchgate.net |

| Lead(II) Oxide (PbO) | Magnesia (MgO) | Found to be an excellent support; catalytic activity enhanced by oxygen modification. | researchgate.net |

| Lead-Zinc Double Oxide | - | Pb₃O₄ was identified as the main active species, with amorphous ZnO acting as a promoter. | researchgate.net |

The use of nanocatalysts on mesoporous supports offers high surface area and well-defined active sites, which can lead to superior catalytic performance. tum.de While direct studies on Pb nanocatalysts for the synthesis of this compound are specific, the principles derived from the synthesis of related carbonates like methyl phenyl carbonate and diphenyl carbonate strongly support their potential applicability. tum.deresearchgate.net The mechanism involves the adsorption of reactants onto the catalyst surface, reaction, and subsequent desorption of the products. sapub.org

Carbonylation Reactions Utilizing Carbon Monoxide and Oxygen

The synthesis of unsymmetrical carbonates, such as this compound, can be achieved through palladium-catalyzed oxidative carbonylation. This method involves the reaction of an alcohol and a phenol with carbon monoxide (CO) and an oxidant, typically oxygen (O₂). While direct synthesis of this compound is not extensively detailed in readily available literature, the underlying principles are well-established through the synthesis of related symmetrical and unsymmetrical carbonates.

The general mechanism for the palladium-catalyzed oxidative carbonylation of alcohols and phenols to form carbonates proceeds through several key steps. Initially, a Pd(II) species reacts with an alcohol (e.g., p-methoxybenzyl alcohol) and carbon monoxide to form an (alkoxycarbonyl)palladium intermediate. This intermediate can then react with a phenol to yield the unsymmetrical carbonate product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by an oxidant, such as oxygen, allowing the catalytic cycle to continue.

Research into the synthesis of diphenyl carbonate (DPC) from phenol and CO/O₂ has established effective catalytic systems, often involving a palladium catalyst in conjunction with a cocatalyst and a bromide salt promoter. For the synthesis of unsymmetrical carbonates, the challenge lies in controlling the selectivity of the reaction to favor the desired product over symmetrical byproducts. The choice of ligands, such as diphosphines, can significantly influence the catalytic activity and selectivity by modifying the electronic and steric properties of the palladium center. For instance, electron-donating phosphine (B1218219) ligands with a suitable bite angle can enhance the reductive elimination step, which is crucial for product formation. rsc.org

Alternative non-phosgene routes to unsymmetrical carbonates include the transesterification of alcohols with a carbonate source like dimethyl carbonate (DMC), which can be catalyzed by heterogeneous catalysts such as nanocrystalline ZSM-5 zeolite. researchgate.netrsc.org

Preparation of Essential p-Methoxybenzylating Reagents

The synthesis of this compound relies on the availability of key p-methoxybenzylating reagents. The following sections detail the preparation of these crucial building blocks.

Industrial Synthesis of p-Methoxybenzyl Alcohol Precursor

p-Methoxybenzyl alcohol, also known as anisyl alcohol, is a fundamental precursor for most p-methoxybenzylating reagents. researchgate.net It is a naturally occurring compound found in vanilla and anise seed, but for industrial-scale use, it is produced synthetically through several established routes. liv.ac.uk

One major industrial method is the catalytic hydrogenation of p-anisaldehyde (4-methoxybenzaldehyde). This reduction is often carried out using catalysts like Raney nickel. To improve yield and purity, a basic additive such as a metal hydroxide (B78521) or alcoholate is frequently employed during the hydrogenation process. liv.ac.uk p-Anisaldehyde itself is produced on a large scale, typically by the oxidation of p-cresol (B1678582) methyl ether or anethole. mdpi.com

Another significant industrial pathway starts from p-methoxy toluene (B28343). This process involves the liquid-phase catalytic oxidation of p-methoxy toluene using oxygen. This oxidation yields a mixture of products, primarily p-anisaldehyde, along with some p-methoxybenzyl alcohol and anisic acid. The p-anisaldehyde is then separated and subsequently reduced to p-methoxybenzyl alcohol. This method is advantageous as it uses inexpensive starting materials and an environmentally benign oxidant (oxygen).

| Precursor | Reaction Type | Catalyst/Reagents | Key Features |

| p-Anisaldehyde | Hydrogenation | Raney Nickel, Basic Additive | High yield and purity of p-methoxybenzyl alcohol. liv.ac.uk |

| p-Cresol Methyl Ether | Oxidation | Manganese Dioxide, Sulfuric Acid | A common route to the intermediate p-anisaldehyde. mdpi.com |

| p-Methoxy Toluene | Catalytic Oxidation | Transition Metal Salt, Oxygen | Utilizes inexpensive starting materials and a green oxidant. |

Synthesis and Application of p-Methoxybenzyl Trichloroacetimidate (B1259523)

p-Methoxybenzyl trichloroacetimidate is a highly effective and widely used reagent for the introduction of the p-methoxybenzyl (PMB) protecting group onto alcohols and phenols. It is favored for its ability to react under mild, acid-catalyzed conditions, which preserves other sensitive functional groups within a molecule.

The synthesis of p-methoxybenzyl trichloroacetimidate is straightforward, typically involving the reaction of p-methoxybenzyl alcohol with trichloroacetonitrile (B146778) in the presence of a base, such as sodium hydride or potassium carbonate.

The primary application of this reagent is in the p-methoxybenzylation of hydroxyl groups. The reaction is promoted by a catalytic amount of a Lewis or Brønsted acid. A wide variety of catalysts have been shown to be effective, including boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and scandium(III) triflate. The reaction proceeds efficiently, often at low temperatures and with short reaction times, to afford the corresponding PMB ethers in high yields. The trichloroacetamide (B1219227) byproduct formed is typically easy to remove during workup.

Beyond alcohol protection, p-methoxybenzyl trichloroacetimidate is also used for the esterification of carboxylic acids. This reaction often proceeds without the need for an external acid catalyst, as the carboxylic acid substrate itself can promote the transformation. This method is effective for a broad range of carboxylic acids, including those with electron-donating or electron-withdrawing groups.

| Substrate | Catalyst | Application | Reference |

| Alcohols (Primary, Secondary) | BF₃·OEt₂, TMSOTf, Sc(OTf)₃ | Protection of hydroxyl groups | rsc.org |

| Phenols | Lewis or Brønsted Acids | Protection of phenolic hydroxyls | rsc.org |

| Carboxylic Acids | Self-promoted | Esterification | |

| Complex Molecules | Various Acid Catalysts | Selective protection in total synthesis |

Ultrasound-Promoted Methods for p-Methoxybenzyl Chloride

p-Methoxybenzyl chloride (PMB-Cl) is another fundamental reagent for introducing the PMB group. However, it has stability and handling issues. Ultrasound-promoted synthesis offers a rapid, efficient, and economical alternative to traditional methods or purchasing the reagent.

The sonochemical synthesis of PMB-Cl is typically achieved by reacting p-methoxybenzyl alcohol with concentrated hydrochloric acid. This two-phase liquid-liquid reaction is significantly accelerated by the application of power ultrasound. The intense mixing and energy provided by acoustic cavitation facilitate the rapid conversion, often completing the reaction in as little as 15 minutes. This method avoids the need for more expensive and hazardous chlorinating agents like thionyl chloride.

The resulting PMB-Cl can be easily separated and is often used immediately in subsequent reactions without extensive purification. The ultrasound-promoted method not only accelerates the preparation of PMB-Cl but also its subsequent use in protecting phenol groups, leading to high yields of PMB-protected phenols in short reaction times.

A comparative study highlights the clear advantages of the ultrasound method over silent (non-sonicated) reactions in terms of reaction time and efficiency. rsc.orgliv.ac.uk

| Method | Reaction Time | Key Advantages | Reference |

| Ultrasound-Promoted | ~15 minutes | Rapid, economical, avoids hazardous reagents, high efficiency. | rsc.orgliv.ac.uk |

| Non-Sonicated (Silent) | Several hours | Standard laboratory procedure | liv.ac.uk |

Synthesis of p-Methoxybenzyl Sulfonium (B1226848) Salts as Polymerization Initiators

Triarylsulfonium salts are a well-established class of cationic photoinitiators used to trigger polymerization upon exposure to UV light. The substitution pattern on the aryl rings can be tuned to modify the salt's properties, such as its light absorption characteristics and solubility.

While specific examples of p-methoxybenzyl-substituted sulfonium salts are less common in the literature than other derivatives, their synthesis follows general established routes for creating triarylsulfonium salts. A common method involves the reaction of a diaryl sulfide (B99878) with a diaryliodonium salt in the presence of a copper catalyst. To synthesize a p-methoxybenzyl-containing salt, one could react a sulfide with an appropriate iodonium (B1229267) salt bearing the p-methoxybenzyl group or, alternatively, use a p-methoxybenzyl-substituted sulfide as a starting material. For instance, anisole (B1667542) (methoxybenzene) derivatives are noted as suitable substrates for forming such salts. liv.ac.uk

Upon irradiation with UV light, these sulfonium salts undergo irreversible photolysis, generating a Brønsted acid. This strong acid then initiates the cationic polymerization of monomers such as epoxides and vinyl ethers. The efficiency of initiation and the rate of polymerization are influenced by the structure of the sulfonium salt and the nature of the non-nucleophilic counter-anion (e.g., PF₆⁻, SbF₆⁻).

| Salt Type | Initiation Method | Monomers Polymerized | Key Features |

| Triarylsulfonium Salts | UV Photolysis | Epoxides, Vinyl Ethers | Generation of strong Brønsted acid upon irradiation. |

| Dialkylphenacylsulfonium Salts | UV Photolysis | Non-polar monomers | Compatibility can be tuned by altering alkyl chain length. |

| General Arylsulfonium Salts | UV Photolysis | Acrylates, various resins | Used in coatings, inks, and advanced materials. liv.ac.uk |

Preparation of p-Methoxybenzyl N-Acetylcarbamates

p-Methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) is a stable, easy-to-handle crystalline solid that serves as a versatile synthetic reagent. It functions as an equivalent for both N-acetamide and p-methoxybenzyloxycarbonyl (Moz)-protected nitrogen nucleophiles.

The synthesis of p-methoxybenzyl N-acetylcarbamate is typically achieved through a multi-step process. One route involves the N-acetylation of methyl carbamate (B1207046), followed by a transesterification reaction with p-methoxybenzyl alcohol. The final step is treatment with potassium tert-butoxide to yield the potassium salt as a white powder.

This reagent readily reacts with a variety of alkyl halides and sulfonates via an Sₙ2 reaction to provide substituted products in good yields. These products can then be selectively deprotected. Treatment under mild acidic conditions cleaves the p-methoxybenzyloxycarbonyl group to yield N-alkylacetamides. Alternatively, removal of the acetyl group with a mild base like potassium carbonate in methanol affords Moz-protected amines. This dual reactivity makes PM-BENAC-K a valuable tool in the synthesis of natural products and pharmaceuticals.

| Reactant | Product after Alkylation | Deprotection Condition | Final Product | Reference |

| PM-BENAC-K | N-acetyl-N-alkyl-p-methoxybenzyl carbamate | Mild Acid (e.g., TFA) | N-alkylacetamide | |

| PM-BENAC-K | N-acetyl-N-alkyl-p-methoxybenzyl carbamate | Mild Base (e.g., K₂CO₃, MeOH) | Moz-protected amine |

Mechanistic Investigations of P Methoxybenzyl Phenyl Carbonate Reactivity

Pathways of p-Methoxybenzyl Moiety Cleavage (Deprotection)

The cleavage of the p-methoxybenzyl group, a process known as deprotection, is a critical step in multi-step organic synthesis. The electron-donating p-methoxy group on the benzyl (B1604629) ring makes this moiety particularly susceptible to specific chemical transformations, allowing for its removal under conditions that may leave other protecting groups intact. total-synthesis.com These deprotection strategies are crucial for revealing the protected functional group at the desired stage of a synthetic sequence.

Oxidative cleavage is a hallmark of the p-methoxybenzyl protecting group, distinguishing it from the simple benzyl group which is significantly less reactive under similar conditions. total-synthesis.com The enhanced reactivity of the PMB group stems from the electron-rich nature of the p-methoxy-substituted benzene (B151609) ring, which lowers its oxidation potential and facilitates cleavage by a range of oxidizing agents. acs.org

One of the most common reagents for the oxidative deprotection of the p-methoxybenzyl group is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comchem-station.com The mechanism is initiated by a single-electron transfer (SET) from the electron-rich p-methoxybenzyl ether to DDQ, forming a charge-transfer complex. total-synthesis.com This electron transfer is facilitated by the low oxidation potential of the PMB ether.

The resulting radical cation of the PMB ether is stabilized by the electron-donating methoxy (B1213986) group. total-synthesis.com Following the SET, a series of steps involving proton exchange and reaction with water leads to the formation of a hemiacetal. This intermediate is unstable and fragments to release the deprotected alcohol or phenol (B47542), along with p-methoxybenzaldehyde as a byproduct. total-synthesis.com The DDQ is reduced to its hydroquinone (B1673460) form in the process. total-synthesis.com This method is highly chemoselective, often leaving other protecting groups such as benzyl (Bn), tert-butyldimethylsilyl (TBS), and benzoyl (Bz) untouched. total-synthesis.com

Table 1: Key Features of DDQ-Mediated Deprotection

| Feature | Description | Reference(s) |

| Mechanism | Single-Electron Transfer (SET) forming a charge-transfer complex. | total-synthesis.com |

| Key Intermediate | Stabilized radical cation and oxonium ion. | total-synthesis.com |

| Byproducts | p-Methoxybenzaldehyde, DDQ-hydroquinone. | total-synthesis.com |

| Selectivity | High chemoselectivity; does not cleave simple benzyl ethers under the same conditions. | total-synthesis.com |

| Scope Limitation | Electron-rich functional groups like dienes or trienes can be susceptible to oxidation by DDQ. | total-synthesis.com |

Beyond DDQ, other stoichiometric and catalytic systems have been developed for the oxidative cleavage of the PMB group.

Phenyliodonium Bis(trifluoroacetate) (PIFA): This hypervalent iodine reagent is often used as a co-oxidant in catalytic systems. For instance, the combination of a nitroxyl (B88944) radical catalyst and PIFA provides an efficient method for the oxidative deprotection of PMB ethers. nih.govorganic-chemistry.org In this system, the nitroxyl radical is oxidized by PIFA to a more potent oxoammonium ion. This ion then facilitates the oxidation of the PMB ether, likely through a hydride transfer mechanism from the benzylic position. organic-chemistry.org This catalytic approach is advantageous as it avoids the use of stoichiometric amounts of potentially harsh oxidants. nih.govorganic-chemistry.org The system demonstrates excellent chemoselectivity for the PMB group over other oxidation-sensitive moieties. nih.gov

Fe(NO₃)₃·9H₂O/TEMPO: A catalytic system comprising iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) offers an efficient and highly selective method for the aerobic oxidation of p-methoxybenzyl ethers to the corresponding aldehydes or ketones. researchgate.net This reaction proceeds at room temperature using molecular oxygen as the terminal oxidant. The mild nature of these conditions allows for the deprotection of PMB ethers in molecules containing sensitive functional groups, including those with easily racemized chiral centers. researchgate.net The reaction is applicable to a broad range of substrates. researchgate.net

Table 2: Comparison of Oxidative Deprotection Systems

| System | Reagents | Key Features | Reference(s) |

| Catalytic Nitroxyl Radical | Nitroxyl radical catalyst, Phenyliodonium bis(trifluoroacetate) (PIFA) | Catalytic, high chemoselectivity, environmentally benign alternative to DDQ. | nih.govorganic-chemistry.org |

| Catalytic Aerobic Oxidation | Fe(NO₃)₃·9H₂O, TEMPO, O₂ | Uses air as the terminal oxidant, very mild conditions, high selectivity. | researchgate.net |

Visible-light photoredox catalysis has emerged as a powerful and green method for initiating organic transformations, including the deprotection of the PMB group. rsc.orgacs.orgrsc.org This technique utilizes a photocatalyst that, upon absorption of visible light, becomes a potent oxidant or reductant. acs.org

For the oxidative cleavage of a p-methoxybenzyl moiety, the general mechanism involves the photoexcited catalyst oxidizing the electron-rich PMB group via a single-electron transfer. acs.orgnih.gov This generates a radical cation intermediate, similar to the DDQ-mediated pathway. Subsequent hydrogen atom transfer or reaction with an oxidant leads to the formation of an oxocarbenium ion, which is then hydrolyzed to yield the deprotected compound and p-methoxybenzaldehyde. acs.orgnih.gov

A variety of photocatalysts, including ruthenium and iridium complexes as well as metal-free organic dyes, have been successfully employed. acs.orgnih.govacs.org These reactions are typically run under very mild conditions, at room temperature, and show excellent functional group tolerance. rsc.orgacs.org Air or ammonium (B1175870) persulfate can often be used as the terminal oxidant, making the process more environmentally friendly. acs.orgnih.gov

Table 3: Examples of Photoredox Systems for PMB Deprotection

| Photocatalyst | Oxidant | Key Advantages | Reference(s) |

| Metal-free organic dye | Air, Ammonium persulfate | Greener method, good to excellent yields, short reaction times. | acs.orgacs.orgnih.gov |

| Ru(bpy)₃²⁺ / Ir(ppy)₃ | Varies | Mild conditions, high functional group tolerance, avoids stoichiometric redox byproducts. | rsc.orgacs.orgacs.org |

Phosphorus oxychloride (POCl₃) has been identified as a reagent for the deprotection of p-methoxybenzyl ethers and esters. researchgate.netrsc.org This method is notable because it can proceed under mild conditions and tolerates several acid-sensitive functional groups. researchgate.net An interesting feature of this deprotection is the regeneration of 4-methoxybenzyl chloride, a common starting material for introducing the PMB group. researchgate.netrsc.org The reaction is effective for a variety of substrates, offering a high-yielding approach for PMB group removal. researchgate.net While detailed mechanistic studies are less common in the provided literature, the reaction likely proceeds through activation of the ether or carbonate oxygen by the electrophilic phosphorus center, facilitating the cleavage of the C-O bond.

In addition to oxidative methods, the p-methoxybenzyl group can be cleaved under acidic conditions. The PMB group is more labile to acid than a simple benzyl group, again due to the electron-donating effect of the methoxy substituent. total-synthesis.com

The mechanism involves protonation of the ether or carbonate oxygen atom by a Brønsted or Lewis acid. This is followed by cleavage of the p-methoxybenzyl C-O bond to release the deprotected alcohol or phenol and the highly stabilized p-methoxybenzyl carbocation. ucla.edu The stability of this carbocation, due to resonance delocalization of the positive charge onto the benzene ring and the methoxy group, is the primary reason for the increased acid sensitivity of the PMB group. total-synthesis.com To prevent the reactive carbocation from participating in undesired side reactions, a scavenger such as anisole (B1667542) or 1,3-dimethoxybenzene (B93181) is often added to the reaction mixture. ucla.edu

A common reagent for this transformation is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758). researchgate.netcommonorganicchemistry.com However, the strong acidity of this reagent may not be compatible with other acid-sensitive functional groups in the molecule. commonorganicchemistry.com Milder conditions using catalytic amounts of a strong acid like triflic acid in the presence of a scavenger have also been developed. ucla.edu

Table 4: Common Reagents for Acid-Mediated PMB Deprotection

| Reagent | Scavenger (Typical) | Key Features | Reference(s) |

| Trifluoroacetic Acid (TFA) | Anisole | Common and effective, but may cleave other acid-labile groups. | researchgate.netcommonorganicchemistry.com |

| Triflic Acid (TfOH) | 1,3-Dimethoxybenzene | Can be used in catalytic amounts, milder conditions possible. | ucla.edu |

| Lewis Acids (e.g., AlCl₃) | Anisole | Effective for substrates sensitive to Brønsted acids. | nih.gov |

Acid-Mediated Deprotection Mechanisms

Heterolytic Carbon-Oxygen Bond Cleavage via Protonation

The fundamental mechanism for the acid-catalyzed deprotection of p-methoxybenzyl ethers involves the protonation of the ether oxygen by a strong acid. This protonation event transforms the alkoxy group into a good leaving group (an alcohol). Subsequent heterolytic cleavage of the carbon-oxygen bond is facilitated by the formation of the resonance-stabilized p-methoxybenzyl carbocation. ucla.edu This carbocation is then trapped by a nucleophile or a scavenger present in the reaction medium. The stability of the p-methoxybenzyl cation, due to the electron-donating methoxy group at the para position, is a key driving force for this cleavage pathway. ucla.edu

Catalytic Acidic Systems for Cleavage

Several catalytic acidic systems have been developed for the efficient and selective cleavage of p-methoxybenzyl ethers, often in the presence of other protecting groups.

Bismuth(III) Triflate (Bi(OTf)₃): While specific studies on p-methoxybenzyl phenyl carbonate with Bi(OTf)₃ are not detailed in the provided results, the use of Lewis acids like Bi(OTf)₃ is a known strategy for ether cleavage. These catalysts function by coordinating to the ether oxygen, facilitating the C-O bond cleavage.

Triflic Acid/1,3-Dimethoxybenzene: A combination of trifluoromethanesulfonic acid (triflic acid, TfOH) and 1,3-dimethoxybenzene provides a mild and selective method for deprotecting PMB ethers. ucla.eduisc.acresearchgate.net In this system, triflic acid protonates the ether oxygen, and the highly electron-rich 1,3-dimethoxybenzene acts as a cation scavenger, trapping the generated p-methoxybenzyl cation. ucla.edu This prevents side reactions and improves the yield of the deprotected alcohol. The reaction proceeds efficiently at room temperature in dichloromethane. isc.acresearchgate.net The proposed mechanism involves protonation of the PMB ether by triflic acid to form a salt, which then cleaves to the alcohol and a PMB triflate. The PMB triflate is subsequently attacked by 1,3-dimethoxybenzene. ucla.edu

Silver(I) Hexafluoroantimonate: A catalytic amount of silver(I) hexafluoroantimonate (AgSbF₆) combined with 1,3,5-trimethoxybenzene (B48636) effectively cleaves the PMB group from alcohols. nih.govacs.orgsigmaaldrich.com This reaction proceeds under mild conditions in dichloromethane at 40 °C. nih.govsigmaaldrich.com Other silver salts like AgOTf and AgBF₄ also catalyze the reaction, but AgSbF₆ exhibits the highest reaction rates. nih.gov The 1,3,5-trimethoxybenzene acts as a cation scavenger. nih.govacs.orgsigmaaldrich.com

| Catalyst System | Scavenger | Solvent | Temperature | Key Features |

| Triflic Acid | 1,3-Dimethoxybenzene | Dichloromethane | Room Temperature | Mild, selective, and efficient. ucla.eduisc.acresearchgate.net |

| Silver(I) Hexafluoroantimonate | 1,3,5-Trimethoxybenzene | Dichloromethane | 40 °C | Mild, chemoselective, and catalytic. nih.govacs.orgsigmaaldrich.com |

Applications of Lewis Acids

Lewis acids are widely employed for the cleavage of p-methoxybenzyl ethers due to their ability to activate the ether oxygen towards cleavage.

Aluminum Chloride (AlCl₃) and Tin(II) Chloride (SnCl₂): Lewis acids such as aluminum chloride (AlCl₃) and tin(II) chloride (SnCl₂) are known to facilitate the cleavage of PMB ethers. ucla.edu These Lewis acids coordinate with the ether oxygen, weakening the C-O bond and promoting its cleavage to form the alcohol and the p-methoxybenzyl cation. The presence of a soft nucleophile or scavenger is often necessary to trap the carbocation and drive the reaction to completion. ucla.edu

Selective Cleavage with Chlorosulfonyl Isocyanate-Sodium Hydroxide (B78521)

A two-step procedure involving chlorosulfonyl isocyanate (CSI) followed by sodium hydroxide (NaOH) provides a mild method for the deprotection of p-methoxybenzyl ethers. researchgate.netacs.org This method is notable for its selectivity, as it does not affect other common functional groups. researchgate.net

Reductive Deprotection Strategies (General for PMB Ethers)

While oxidative cleavage is more common for PMB ethers due to their electron-rich nature, reductive methods can also be employed, particularly when seeking selectivity in the presence of other protecting groups. For instance, selective deprotection of benzyl ethers in the presence of PMB ethers has been achieved under reductive conditions. researchgate.net This approach complements the more common oxidative deprotection strategies. researchgate.net

Nucleophilic Substitution Reactions of this compound

The this compound molecule possesses electrophilic centers that can be susceptible to nucleophilic attack. Nucleophilic substitution reactions can occur at the carbonyl carbon of the carbonate moiety or at the benzylic carbon. The outcome of the reaction is influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of phenyl 4-nitrophenyl carbonate and phenyl 2,4-dinitrophenyl carbonate with phenoxide anions proceeds via a concerted (one-step) mechanism. rsc.org Theoretical studies on the reaction of phenyl carbonyl isothiocyanates with pyridines suggest a stepwise mechanism involving a tetrahedral intermediate. rsc.org While these studies are on related compounds, they provide insight into the potential nucleophilic substitution pathways for this compound.

Thermal Decomposition Pathways of Anisylic Phenyl Carbonates

The thermal decomposition of carbonates, such as anisylic phenyl carbonates, can proceed through various pathways. Studies on the thermal decomposition of 1-aryl-1-methylethyl phenyl carbonates indicate that the reaction proceeds via a polar, but not ionic, mechanism. rsc.org The rate of decomposition is influenced by the substituents on the aryl ring and the solvent polarity. The data suggests a significant degree of carbocation formation in the transition state. rsc.org This implies that the thermal decomposition of this compound would likely involve the heterolytic cleavage of the benzylic carbon-oxygen bond to form the stabilized p-methoxybenzyl cation and a phenoxycarbonyl anion, which would then undergo further reactions.

First-Order Kinetics and Solvent Dependence

While specific kinetic studies on this compound are not extensively documented in the literature, the reactivity of analogous compounds provides a strong framework for understanding its behavior. The solvolysis of related benzylic compounds, such as substituted benzyl chlorides, often exhibits first-order kinetics, where the reaction rate is dependent on the concentration of the substrate only. This is indicative of a mechanism where the rate-determining step involves the unimolecular dissociation of the starting material.

For instance, the solvolysis of 4-methoxybenzyl chloride in 20% acetonitrile (B52724) in water at 25°C follows first-order kinetics with a rate constant (k) of 2.2 s⁻¹. nih.gov This rapid rate, when compared to other substituted benzyl chlorides, underscores the profound influence of the p-methoxy group in facilitating the reaction. The rate of solvolysis is highly dependent on the ionizing power of the solvent. More polar solvents are better at stabilizing the forming carbocation and the leaving group, thus accelerating the rate of reaction.

The solvolysis of p-methoxybenzoyl chloride has also been shown to proceed through a unimolecular pathway, particularly in solvents that favor ionization. researchgate.net It is therefore reasonable to predict that the solvolysis of this compound would also follow first-order kinetics, with the rate being significantly influenced by the solvent's ability to support charge separation.

Table 1: First-Order Rate Constants for the Solvolysis of Ring-Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C nih.gov

| Substituent | k (s⁻¹) |

| 4-Methoxy | 2.2 |

| 3,4-Dinitro | 1.1 x 10⁻⁸ |

Cyclic Mechanism Involving Aralkyl Oxygen Bond Heterolysis and Ion Pair Breakdown

The mechanism of reaction for this compound likely proceeds through the heterolytic cleavage of the aralkyl oxygen bond. This bond is significantly weakened by the electron-donating p-methoxy group, which stabilizes the resulting p-methoxybenzyl carbocation. The process begins with the departure of the phenoxycarbonate leaving group, leading to the formation of an intimate ion pair, which then can dissociate into solvent-separated ion pairs and finally to free ions.

While a direct cyclic mechanism for this compound is not explicitly detailed, the solvolysis of similar compounds often involves the formation of a carbocation intermediate. nih.govcdnsciencepub.com The subsequent steps would involve the breakdown of this ion pair. The solvent can then act as a nucleophile, attacking the carbocation to form the final product. In the presence of other nucleophiles, a competition for the carbocation would be observed.

The possibility of a concurrent bimolecular (SN2) pathway cannot be entirely ruled out, especially in less ionizing, more nucleophilic solvents. Studies on p-methoxybenzyl chloride in aqueous acetone (B3395972) have suggested the simultaneous operation of both SN1 and bimolecular mechanisms. cdnsciencepub.com However, the pronounced stability of the p-methoxybenzyl carbocation strongly favors a mechanism with significant SN1 character.

Stability and Electronic Effects of the p-Methoxybenzyl Group

The p-methoxybenzyl (PMB) group plays a crucial role in defining the stability and reactivity of the entire molecule. Its electronic properties are key to understanding the behavior of this compound.

Influence on Carbonate Stability During Storage

Resonance Stabilization of Benzylic Carbenium Ions and Reactivity Modulation

The most significant effect of the p-methoxybenzyl group is its ability to stabilize the formation of a benzylic carbocation through resonance. The lone pair of electrons on the methoxy oxygen can be delocalized into the benzene ring and onto the benzylic carbon, effectively dispersing the positive charge. This resonance stabilization dramatically lowers the activation energy for reactions that proceed through a carbocation intermediate, thereby increasing the reaction rate. dal.ca

The stability of the p-methoxybenzyl carbocation is greater than that of a simple benzyl carbocation and even a tertiary carbocation like the t-butyl cation. researchgate.net This enhanced stability is a primary reason for the high reactivity of p-methoxybenzyl derivatives in solvolysis reactions. nih.gov

Electron-Donating Properties and their Impact on Functional Group Reactivity

The p-methoxy group is a strong electron-donating group (EDG) through the resonance or mesomeric effect (+M). studypug.com This property has a profound impact on the reactivity of the adjacent functional groups. By increasing the electron density on the benzylic carbon, the PMB group makes the aralkyl oxygen bond more polarized and susceptible to cleavage.

In the context of the carbonate group, the electron-donating nature of the PMB group increases the nucleophilicity of the ether oxygen, but more importantly, it facilitates the departure of the phenoxycarbonate leaving group by stabilizing the resulting carbocation. This activating effect is a general principle in organic chemistry, where EDGs enhance the rate of reactions involving the formation of positive charge at the benzylic position. researchgate.net

Advanced Applications in Organic Synthesis and Polymer Science

p-Methoxybenzyl as a Hydroxyl Protecting Group in Complex Syntheses

The p-methoxybenzyl ether is a widely employed protecting group for hydroxyl functions, prized for its stability under a range of conditions and its versatile cleavage methods. While traditionally introduced using p-methoxybenzyl chloride (PMB-Cl), the use of carbonates like p-methoxybenzyl phenyl carbonate offers an alternative route for the formation of PMB ethers.

Selective Protection Strategies in Poly-functionalized Molecules

In the synthesis of molecules bearing multiple hydroxyl groups of similar reactivity, selective protection is a formidable challenge. The strategic deployment of the PMB group allows chemists to differentiate between these functionalities. The relative steric bulk of the incoming PMB group can be exploited to selectively protect less hindered primary alcohols over more hindered secondary or tertiary alcohols.

Furthermore, the electronic nature of the PMB group, with its electron-donating methoxy (B1213986) substituent, renders the resulting ether susceptible to specific oxidative cleavage conditions. This unique reactivity allows for selective deprotection in the presence of other protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers, which are stable to these conditions. This orthogonality is a key advantage in multistep syntheses. acs.orggoogle.com

Table 1: Selective Protection of Alcohols using PMB Group

| Substrate Type | Reagent/Conditions for Protection | Outcome |

| Primary Alcohol | PMB-Cl, NaH, DMF | High yield of PMB ether |

| Diol (Primary & Secondary) | PMB-Cl (1 eq.), NaH, THF | Preferential protection of the primary alcohol |

| Polyol | PMB-trichloroacetimidate, TfOH (cat.) | Protection of sterically hindered alcohols |

Orthogonal Deprotection Strategies for Complex Architectures

A significant advantage of the PMB group is the array of conditions under which it can be removed, providing chemists with orthogonal deprotection strategies. This is crucial when constructing complex molecular architectures where multiple protecting groups are used. While stable to basic and nucleophilic reagents, PMB ethers can be cleaved under acidic or oxidative conditions. uwindsor.ca

The most common method for the selective removal of a PMB group in the presence of other acid-labile groups is oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). chem-station.com These reagents are highly selective for the electron-rich PMB ether over other benzyl-type ethers. Conversely, if a molecule contains both PMB and silyl protecting groups (e.g., TBS, TIPS), the silyl group can be selectively removed with fluoride (B91410) sources, leaving the PMB group intact. This orthogonality is a powerful tool in the synthetic chemist's hands. researchgate.net

Table 2: Orthogonal Deprotection of PMB Ethers

| Protecting Groups Present | Deprotection Reagent | Group Cleaved |

| PMB, Benzyl (Bn) | DDQ, CH₂Cl₂/H₂O | PMB |

| PMB, tert-Butyldimethylsilyl (TBS) | TBAF, THF | TBS |

| PMB, Tetrahydropyranyl (THP) | DDQ, CH₂Cl₂/H₂O | PMB |

| PMB, Acetyl (Ac) | K₂CO₃, MeOH | Acetyl |

Applications in the Synthesis of Natural Products and Oligosaccharides

The unique properties of the PMB protecting group have made it indispensable in the total synthesis of numerous complex natural products and oligosaccharides. In natural product synthesis, the mild and selective deprotection conditions allow for the unmasking of a hydroxyl group late in a synthetic sequence, preserving sensitive functionalities elsewhere in the molecule. researchgate.net For instance, in the synthesis of macrolides or polyether antibiotics, where multiple hydroxyl groups are present, the PMB group has been instrumental in achieving the desired synthetic outcome.

In the realm of oligosaccharide synthesis, the PMB group plays a critical role. The protecting group pattern on a carbohydrate building block significantly influences the stereochemical outcome of glycosylation reactions. Benzyl-type ethers like PMB are often used to protect the C-2 hydroxyl group to favor the formation of 1,2-cis glycosidic linkages due to their non-participating nature. researchgate.net The ability to selectively remove the PMB group at a later stage to install a participating group or for further functionalization is a key strategy in the assembly of complex oligosaccharides. researchgate.netresearchgate.net

p-Methoxybenzyl as a Protecting Group for Nitrogen-Containing Moieties (Amides, Lactams, Aza-heterocycles)

The utility of the PMB group extends beyond the protection of hydroxyls to include various nitrogen-containing functional groups. The N-PMB bond is readily formed and exhibits stability to a range of reaction conditions, yet can be cleaved when desired.

The protection of amides, lactams, and aza-heterocycles with a PMB group is a common strategy in organic synthesis. researchgate.net This protection can prevent undesired side reactions at the nitrogen atom, such as N-alkylation or deprotonation. The introduction of the PMB group onto a nitrogen atom is typically achieved by reaction with PMB-Cl in the presence of a base.

Deprotection of N-PMB groups can be accomplished under similar conditions to O-PMB groups, namely through oxidative cleavage with DDQ or CAN, or by treatment with strong acids like trifluoroacetic acid (TFA). researchgate.nettib.eu This allows for the selective deprotection of a nitrogen atom in the presence of other functional groups, a crucial step in the synthesis of complex nitrogen-containing molecules.

Catalytic Transformations Involving p-Methoxybenzyl Carbonates and Derivatives

Beyond its role as a protecting group, the p-methoxybenzyl moiety can participate in various catalytic transformations. The unique electronic properties of the p-methoxybenzyl group can be harnessed to facilitate novel bond-forming reactions.

Palladium-Catalyzed Formation of Aryl Ethers via Decarboxylative Etherification

Aryl ethers are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. While traditional methods for their synthesis, such as the Williamson ether synthesis or Ullmann condensation, often require harsh reaction conditions, modern catalytic methods offer milder and more efficient alternatives.

One such method is the palladium-catalyzed decarboxylative etherification. In this process, an aryl carbonate undergoes oxidative addition to a low-valent palladium catalyst, followed by decarboxylation and reductive elimination to form the desired aryl ether. While the direct use of this compound in this specific context is not extensively documented in the literature, the general principle suggests its potential as a substrate. The reaction would involve the palladium-catalyzed coupling of the p-methoxybenzyl group with a phenol (B47542) or another alcohol, with the loss of carbon dioxide and phenol as a byproduct. This transformation would represent a novel application of p-methoxybenzyl carbonates in carbon-oxygen bond formation.

N-Benzyl Pyridinium (B92312) Salts as Acid Catalysts for Acetalization and Orthoester Formation

The development of efficient and stable acid catalysts is crucial for various organic transformations. N-benzyl pyridinium salts have been identified as a new class of effective and easily handleable acid catalysts. researchgate.net These salts, particularly those bearing an electron-donating p-methoxybenzyl group, exhibit remarkable catalytic activity in the formation of cyclic acetals and orthoesters from epoxides and carbonyl compounds. researchgate.net

A key example is N-(4-methoxybenzyl)-2-cyanopyridinium hexafluoroantimonate , which has demonstrated high efficiency in these transformations. researchgate.net The presence of the p-methoxybenzyl group enhances the stability and activity of the catalyst. The catalytic activity of various N-benzyl pyridinium salts in the reaction of styrene (B11656) oxide with acetone (B3395972) to form 2,2-dimethyl-4-phenyl-1,3-dioxolane (B11947742) has been investigated. The results, summarized in the table below, highlight the superior performance of the p-methoxybenzyl-substituted catalyst.

Table 1: Catalytic Activity of N-Benzyl Pyridinium Salts in Acetalization

| Catalyst | Yield of Dioxolane (%) | Reaction Time (min) |

|---|---|---|

| N-(4-methoxybenzyl)-2-cyanopyridinium hexafluoroantimonate | 93 | 10 |

Data sourced from a 1990 study on N-benzyl pyridinium salts as catalysts. researchgate.net

The high yields and short reaction times achieved with the p-methoxybenzyl-substituted catalyst underscore its utility in organic synthesis, providing a milder and more efficient alternative to traditional Lewis acid catalysts. researchgate.net

Polymerization Studies with p-Methoxybenzyl Carbonate Derivatives

The unique reactivity of the p-methoxybenzyl group also lends itself to innovative applications in polymer science, from the creation of self-foaming resins to initiating controlled polymerization reactions.

Acid-Induced Step-Growth Polymerizations for Resin-Foam Production with Controlled Carbon Dioxide Release

A notable application of p-methoxybenzyl carbonate derivatives is in the production of resin-foams through acid-induced step-growth polymerization. Specifically, bis(p-methoxybenzyl) carbonate (pMBC) has been utilized as a monomer that undergoes polymerization with the controlled release of carbon dioxide, acting as a blowing agent to create a foamed structure. rsc.org

This process is typically catalyzed by an acid such as p-toluenesulfonic acid (pTS) and can be enhanced by the addition of a crosslinking agent like 1,3,5-trioxane. rsc.org The stability of the p-methoxybenzyl carbocation intermediate plays a crucial role in the release of CO2 during polymerization. rsc.org The decomposition of the carbonate linkage is facilitated by the electron-donating methoxy group, which stabilizes the resulting carbocation.

The polymerization of pMBC in the presence of a surfactant and a crosslinking agent leads to the direct formation of an anisolic resin network with a porous structure. rsc.org The characteristics of the resulting foam can be controlled by the reaction conditions.

Cationic Polymerization of Vinyl Monomers Initiated by p-Methoxybenzyl Sulfonium (B1226848) Salts

While various sulfonium salts are known to initiate cationic polymerization, specific studies detailing the use of p-methoxybenzyl sulfonium salts for the polymerization of vinyl monomers are not extensively documented in the reviewed literature. However, the principle of using sulfonium salts as photoinitiators or thermal initiators for cationic polymerization is well-established. These initiators generate a strong acid upon activation, which then initiates the polymerization of monomers like vinyl ethers. Given the known stability of the p-methoxybenzyl carbocation, it is plausible that a p-methoxybenzyl sulfonium salt could serve as an effective initiator, though specific research data on this application is sparse.

Incorporation in Medicinal Chemistry Targets (Focus on Synthetic Strategy)

The p-methoxybenzyl (PMB) group is a widely utilized protecting group in the synthesis of complex molecules, including drug candidates. researchgate.netnih.gov Beyond this traditional role, the incorporation of the p-methoxybenzyl moiety itself into a drug's core structure can be a deliberate strategy to enhance its pharmacological properties.

Integration of p-Methoxybenzyl Moieties in Drug Candidate Synthesis for Pharmacological Property Enhancement

The p-methoxybenzyl group can be strategically integrated into a drug candidate's structure to modulate its biological activity. For example, in the design of novel therapeutic agents, the electronic and steric properties of the p-methoxybenzyl group can influence binding affinity to target receptors or enzymes. The methoxy group, being an electron-donating group, can affect the electron density of the aromatic ring and participate in hydrogen bonding, which can be crucial for drug-receptor interactions.

Synthetic Methodologies for p-Methoxybenzyl-Containing Drug Analogues (e.g., Pyrazolone (B3327878) Derivatives, Pyrimidine (B1678525) Derivatives)

The p-methoxybenzyl (PMB) group serves as a crucial functional moiety in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its utility as a protecting group, particularly for nitrogen atoms within heterocyclic rings, allows for selective reactions at other positions. The PMB group is favored due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions, which preserves the integrity of the final molecule. This section delves into the synthetic methodologies for preparing p-methoxybenzyl-containing pyrazolone and pyrimidine derivatives, which are prominent scaffolds in medicinal chemistry.

Pyrazolone Derivatives

The synthesis of p-methoxybenzyl-protected pyrazolones is a well-established strategy to access N-unsubstituted 4-acylpyrazolones, which are important pharmacophores. The PMB group is ideal for this role as it can withstand the conditions of pyrazole (B372694) ring formation and can be subsequently removed using methods like treatment with trifluoroacetic acid, or through hydrogenolytic or oxidative processes. clockss.org

A common synthetic route begins with the preparation of 4-methoxybenzylhydrazine (PMB-hydrazine). clockss.org This hydrazine (B178648) derivative is then reacted with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. For instance, the treatment of diethyl ethoxymethylenemalonate with PMB-hydrazine in the presence of aqueous potassium carbonate yields an ester intermediate. This intermediate undergoes alkaline hydrolysis followed by decarboxylation under acidic conditions to afford the key 1-PMB-2-pyrazolin-5-one. clockss.org

Once the PMB-protected pyrazolone is obtained, further functionalization can be achieved. For example, acylation at the C-4 position is a common modification. The transformation of 1-PMB-2-pyrazolin-5-one into its corresponding 4-acyl derivatives can be accomplished by reacting it with various carboxylic acid chlorides in the presence of calcium hydroxide (B78521) in refluxing dioxane. clockss.org This method has been shown to produce good yields for a range of acyl groups. clockss.org

Another approach involves the cyclocondensation reaction of a PMB-containing hydrazide with a β-dicarbonyl compound. For example, 2-(4-methoxybenzyl) substituted-3-methyl-1,2-dihydropyrazol-5-one can be synthesized through the cyclocondensation of the appropriate hydrazide with ethyl acetoacetate (B1235776). connectjournals.com Similarly, using acetylacetone (B45752) in place of ethyl acetoacetate leads to the formation of 2-(4-methoxybenzyl)-substituted-3,5-dimethyl-2,5-dihydro-1H-pyrazole. connectjournals.com

Table 1: Synthesis of p-Methoxybenzyl Pyrazolone Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Diethyl ethoxymethylenemalonate, PMB-hydrazine | 1. K₂CO₃, H₂O2. KOH3. HCl | 1-PMB-2-pyrazolin-5-one | 71% (over 2 steps) | clockss.org |

| 1-PMB-2-pyrazolin-5-one, Carboxylic acid chlorides | Ca(OH)₂, dioxane, reflux | 4-Acyl-1-PMB-2-pyrazolin-5-ones | Good | clockss.org |

| N'-(4-Methoxybenzyl) isonicotinohydrazide, Acetyl acetone | Ethanol, reflux (10-12 hr) | 2-(4-Methoxybenzyl)-3,5-dimethyl-2H-pyrazol-1(5H-yl)(pyridine-4-yl)methanone | - | connectjournals.com |

| 1-(4-Methoxybenzyl)-2-(2,4-dinitrophenyl) hydrazine, Ethyl acetoacetate | Ethanol, reflux (8-10 hr) | 2-(4-Methoxybenzyl)-1-(2,4-dinitrophenyl)-3-methyl-1,2-dihydropyrazol-5-one | - | connectjournals.com |

Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as urea, thiourea, or guanidine (B92328). bu.edu.eg This is one of the most versatile and widely employed methods for constructing the pyrimidine ring. bu.edu.eg

One notable strategy for creating unsymmetrical pyrimidines involves the cyclization of a chalcone (B49325) with guanidine hydrochloride. This reaction is typically carried out in the presence of a base like sodium hydroxide in refluxing ethanol. nih.gov The chalcone itself can be synthesized from appropriately substituted benzaldehydes and acetophenones.

Another important precursor for pyrimidine derivatives is hydrazinopyrimidine. For instance, 5-bromo-2,4-dichloropyrimidine (B17362) can be reacted with hydrazine hydrate (B1144303) in methanol (B129727) to produce hydrazinopyrimidine. ijesrr.org This intermediate can then undergo further reactions to generate a variety of substituted pyrimidines. For example, treatment with acetic anhydride (B1165640) under reflux conditions can yield an 8-bromo-5-chloro-3-methyl clockss.orgconnectjournals.comnih.govtriazolo[4,3-c]pyrimidine. ijesrr.org Similarly, reacting the hydrazinopyrimidine with acetylacetone can produce 5-bromo-2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. ijesrr.org

Nucleophilic aromatic substitution is another powerful tool for synthesizing pyrimidine derivatives. For example, starting from 2-amino-4-chloro-N,N-dimethylpyrimidine, new pyrimidine derivatives can be obtained through reactions with various amines. researchgate.net

Table 2: Synthesis of Pyrimidine Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |

| Chalcone, Guanidine hydrochloride | NaOH, ethanol, reflux (24-48 hr) | Unsymmetrical pyrimidines | 46-69% | nih.gov |

| 5-Bromo-2,4-dichloropyrimidine, Hydrazine hydrate | Methanol | Hydrazinopyrimidine | - | ijesrr.org |

| Hydrazinopyrimidine, Acetic anhydride | Reflux | 8-Bromo-5-chloro-3-methyl clockss.orgconnectjournals.comnih.govtriazolo[4,3-c]pyrimidine | - | ijesrr.org |

| 2-Amino-4-chloro-N,N-dimethylpyrimidine, Various amines | Dimethylformamide, 70-90 °C | 2-Amino-4-alkylamino-6-methylamino-5-nitrosopyrimidine derivatives | - | researchgate.net |

Emerging Research Directions and Methodological Advancements

Green Chemistry Principles in the Lifecycle of p-Methoxybenzyl Phenyl Carbonate

The integration of green chemistry principles is pivotal in transforming the production of this compound into a more environmentally benign process. This involves a holistic approach that considers waste prevention, atom economy, and the use of safer chemicals and processes. msu.eduaub.edu.lbnih.gov

Traditionally, the synthesis of carbonates often involved the use of highly toxic phosgene (B1210022). researchgate.netgoogle.com Recognizing the significant hazards associated with phosgene, the chemical industry has been actively pursuing phosgene-free alternatives. researchgate.netgoogle.com For the synthesis of related compounds like diphenyl carbonate (DPC), a key intermediate in polycarbonate production, several phosgene-free methods have been developed. These include the oxidative carbonylation of phenol (B47542) and the transesterification of dialkyl carbonates. researchgate.nettum.deupenn.edu These approaches eliminate the need for phosgene and often utilize less hazardous reagents and solvents. researchgate.nettum.deupenn.edu For instance, the direct carbonylation of phenol with carbon monoxide in the presence of a palladium catalyst offers a more direct and cleaner route to DPC. upenn.edu Similarly, the reaction of aniline (B41778) with methyl carbamate (B1207046), catalyzed by zinc chloride, provides a phosgene-free pathway to methyl N-phenyl carbamate. researchgate.net These advancements in phosgene-free chemistry for analogous carbonates pave the way for the development of safer synthetic routes for this compound.

The utilization of carbon dioxide (CO2) as a C1 building block is a cornerstone of green chemistry, offering a renewable and non-toxic alternative to traditional carbon sources. sci-hub.seresearchgate.net The chemical fixation of CO2 into valuable chemicals, such as organic carbonates, is a highly attractive strategy. sci-hub.sersc.org Research has demonstrated the successful synthesis of cyclic carbonates from the reaction of CO2 with epoxides, a process that can replace hazardous phosgene-based methods. researchgate.netresearchgate.net Catalysis is key to activating the thermodynamically stable CO2 molecule. researchgate.net Various catalytic systems, including organocatalysts and metal complexes, have been developed for the efficient carboxylation of different substrates with CO2 under mild conditions. sci-hub.sersc.org For example, an organocatalytic approach using a bifunctional organocatalyst and cesium carbonate has been shown to effectively carboxylate terminal alkynes with atmospheric CO2. sci-hub.se These catalytic systems offer a promising avenue for the direct synthesis of carbonates, including potentially this compound, from CO2, thereby contributing to a more sustainable chemical industry. researchgate.net

A central tenet of green chemistry is the prevention of waste rather than its treatment after it has been created. msu.edunih.govacs.org This is closely linked to the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnih.govresearchgate.net Synthetic methods should be designed to maximize atom economy, thereby minimizing the generation of by-products. acs.orgnih.govrsc.org Reactions with high atom economy, such as addition reactions, are inherently more efficient and generate less waste. primescholars.comrsc.org In contrast, substitution and elimination reactions often have poor atom economy. primescholars.com For instance, a reaction with 100% yield but only 50% atom economy means that half of the reactant mass is converted into waste. primescholars.com Therefore, the design of synthetic routes for this compound should prioritize reaction types that maximize the incorporation of all starting materials into the final product structure, leading to a more sustainable and cost-effective process. buecher.de

Flow Chemistry Approaches in Synthesis and Deprotection

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing. nih.govbeilstein-journals.org These benefits include enhanced safety, improved scalability, and the ability to telescope multiple reaction steps into a single, streamlined process. nih.govresearchgate.net

The principles of flow chemistry are highly applicable to the synthesis of carbamates and their intermediates. nih.gov Continuous flow processes have been successfully employed for hazardous reactions, such as the Curtius rearrangement, to produce valuable carbamate products in a safer and more controlled manner. nih.govresearchgate.netnih.gov For example, a telescoped flow process has been developed that couples a Curtius rearrangement with a biocatalytic impurity tagging strategy to synthesize a range of Cbz-carbamate products in high yield and purity. nih.govbeilstein-journals.orgnih.gov This approach utilizes an immobilized enzyme to selectively derivatize unreacted starting material, simplifying downstream purification. nih.gov The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions and the safe handling of unstable intermediates. beilstein-journals.org The application of flow chemistry to the synthesis of p-Methoxybenzyl carbamates and, by extension, this compound, holds significant promise for developing more efficient, scalable, and safer manufacturing processes. goflow.at

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful predictive tools for understanding chemical reactions at a molecular level, offering insights that can guide experimental work.

This analysis helps in identifying the most energetically favorable pathways, predicting reaction equilibria, and understanding the stability of the target molecule. nih.gov For example, in the study of similar carbonate syntheses, DFT has been used to calculate the activation energies for different elementary steps, confirming which reaction pathways are more likely to occur under specific conditions. rsc.org These theoretical calculations can save significant experimental time and resources by focusing laboratory efforts on the most promising synthetic strategies. nih.gov

Beyond thermodynamics, computational modeling is instrumental in elucidating complex reaction mechanisms. morressier.comrsc.org For the formation of this compound, theoretical studies can map out the entire potential energy surface of the reaction. nih.gov This involves identifying transition state structures, which are the highest energy points along the reaction coordinate, and calculating their corresponding energy barriers. rsc.org

By modeling the step-by-step transformation from reactants to products, researchers can gain a detailed understanding of bond-forming and bond-breaking events. rsc.org This approach has been successfully used to unravel the mechanisms of other organic reactions, such as the oxidative carbonylation of methanol (B129727) to form dimethyl carbonate, where calculations identified the active site of the catalyst and the energetics of competing reaction pathways. rsc.org Such computational insights are invaluable for optimizing reaction conditions, designing better catalysts, and controlling product selectivity in the synthesis of this compound. morressier.com

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are essential for detailed molecular characterization and for monitoring the dynamics of chemical reactions in real time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure and conformation. labrulez.comnih.gov For this compound, ¹H-NMR and ¹³C-NMR would be used to confirm its structure by identifying the chemical environment of each hydrogen and carbon atom.

Beyond simple characterization, NMR is a powerful tool for mechanistic studies and reaction monitoring. labrulez.comnih.gov By acquiring spectra at various time points during a reaction, one can track the disappearance of reactant signals and the appearance of product signals, providing quantitative data on reaction kinetics. labrulez.com In situ NMR techniques, where the reaction is monitored directly inside the spectrometer, are particularly useful for observing reactive intermediates and understanding polymerization processes. nih.govchemrxiv.org If this compound were used as a monomer, NMR could monitor its conversion and the growth of the polymer chain in real-time. labrulez.comnih.gov Furthermore, specialized techniques like Diffusion Ordered Spectroscopy (DOSY) can provide information about the size and conformation of polymers in solution. rsc.org

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. nasa.govtainstruments.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. tainstruments.com For this compound, DSC could be used to determine its melting point and detect any other phase transitions. In the context of a reaction, DSC can quantify the heat evolved or absorbed (reaction enthalpy), providing critical data for understanding reaction kinetics and ensuring safety during scale-up. mdpi.com

Thermogravimetric Analysis (TGA) measures changes in a sample's mass as a function of temperature. nasa.gov When coupled with Mass Spectrometry (TG-MS), it becomes a powerful tool for studying thermal decomposition. mdpi.comnetzsch.com As the sample is heated in the TGA, any volatile products or fragments resulting from decomposition are fed directly into a mass spectrometer for identification. mdpi.comresearchgate.net This hyphenated technique would allow researchers to determine the thermal stability of this compound and identify the specific gaseous products evolved during its degradation, thereby elucidating the decomposition mechanism and kinetics. mdpi.comresearchgate.net

Table 2: Application of Advanced Analytical Techniques to this compound

| Technique | Information Provided | Application to this compound |

| DFT Calculations | Electronic structure, reaction energies, transition states. rsc.orgrsc.org | Predict thermodynamic feasibility and elucidate reaction mechanisms. nih.gov |

| NMR Spectroscopy | Molecular structure, conformation, reaction progress. labrulez.comnih.gov | Confirm structure, monitor synthesis kinetics, and study potential polymerization. chemrxiv.org |

| DSC | Heat flow, phase transitions (e.g., melting), reaction enthalpy. tainstruments.com | Determine melting point and quantify heat of reaction or decomposition. mdpi.com |

| TG-MS | Mass change with temperature, identification of evolved gases. mdpi.comresearchgate.net | Assess thermal stability and identify decomposition products and pathways. netzsch.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation and Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the structural elucidation and monitoring of reactions involving this compound. These methods provide valuable insights into the molecular structure and electronic transitions within the compound, facilitating both qualitative and quantitative analysis.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the carbonate group, which is anticipated in the region of 1780-1740 cm⁻¹. The precise position of this band is sensitive to the electronic effects of the attached phenyl and p-methoxybenzyl groups.

The presence of the aromatic rings is confirmed by several bands. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl and p-methoxyphenyl rings are expected to produce a series of sharp absorptions in the 1600-1450 cm⁻¹ region. The ether linkage in the p-methoxybenzyl group is characterized by the C-O-C stretching vibrations, with the asymmetric stretch appearing around 1250 cm⁻¹ and the symmetric stretch near 1030 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings can also provide information about the substitution pattern and are expected in the 900-690 cm⁻¹ range.

During the synthesis of this compound, for instance, from p-methoxybenzyl alcohol and phenyl chloroformate, IR spectroscopy can be used to monitor the progress of the reaction. The disappearance of the broad O-H stretching band of the starting alcohol (around 3500-3200 cm⁻¹) and the appearance of the characteristic C=O stretching band of the carbonate product would indicate the progression of the reaction.

Interactive Table: Expected Infrared (IR) Absorption Bands for this compound